![molecular formula C12H13NO2 B13632621 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety
準備方法
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-diene using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations, opening up new chemical spaces . Industrial production methods are still under exploration, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis.
化学反応の分析
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the bicyclic structure provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, it offers similar rigidity but differs in its smaller size and different ring strain.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9/h1-2,5,7-8,10H,3-4,6H2,(H,14,15) |
InChIキー |
ZIMVCJMKTIIGQY-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
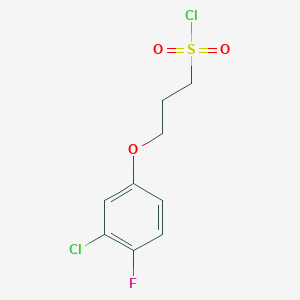
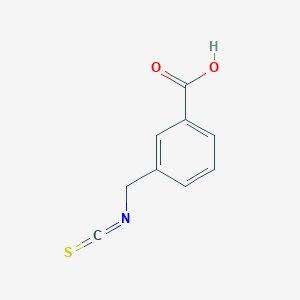


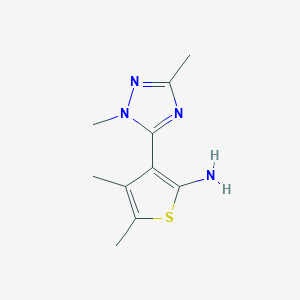
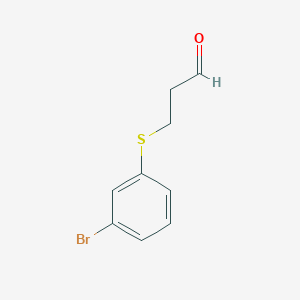
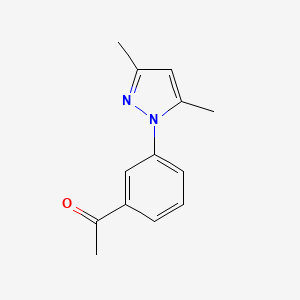
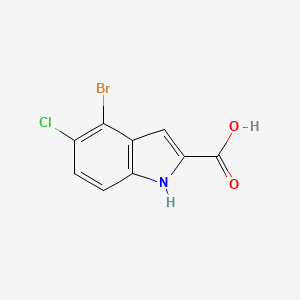
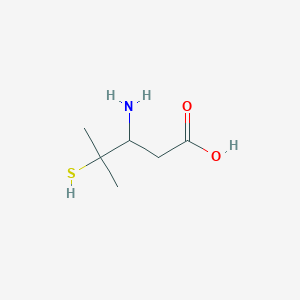

![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
